Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Medicinal Chemistry Synthetic Methodology Prodrug Design

Ethyl (3,5-dimethylisoxazol-4-yl)acetate is a strategically differentiated heterocyclic building block featuring a shielded 3,5-dimethylisoxazole core with a latent ethyl acetate handle at the 4-position. This specific substitution pattern is critical for SAR campaigns; even minor alterations cause sub-micromolar to micromolar shifts in potency (validated against M. tuberculosis). Unlike the free acid analog (CAS 2510-27-2), the protected ester enables transesterification, amidation, or reduction without extra protection/deprotection cycles, streamlining multi-step synthesis for COX-2 inhibitors, tubulin-binding agents, and CYP51-targeting fungicides.

Molecular Formula C9H13NO3
Molecular Weight 183.207
CAS No. 113618-89-6
Cat. No. B2917770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3,5-dimethylisoxazol-4-yl)acetate
CAS113618-89-6
Molecular FormulaC9H13NO3
Molecular Weight183.207
Structural Identifiers
SMILESCCOC(=O)CC1=C(ON=C1C)C
InChIInChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3
InChIKeyISUNHGPIFCXVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Isoxazole Building Block for Pharmaceutical Synthesis


Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) is an isoxazole-derived heterocyclic building block with molecular formula C9H13NO3 and molecular weight 183.20 g/mol . The compound features a 3,5-dimethyl-substituted isoxazole ring bearing an ethyl acetate moiety at the 4-position. Isoxazoles constitute one of the most important classes of five-membered heterocyclic compounds in medicinal chemistry [1], and this specific derivative serves as a key intermediate for the construction of complex molecular architectures . The compound is a solid at room temperature with a melting point of 43-44 °C (benzene/hexane) and a predicted density of 1.094±0.06 g/cm³ .

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Why In-Class Isoxazole Analogs Cannot Be Interchanged


Substitution among isoxazole derivatives without empirical validation introduces unacceptable risk due to the extreme sensitivity of biological and synthetic outcomes to substitution pattern. Within the isoxazole class, the specific 3,5-dimethyl-4-acetate substitution pattern of this compound confers a distinct combination of steric hindrance at the ring positions, electronic character, and a protected carboxylic acid handle that collectively determine both its downstream synthetic compatibility and the pharmacological profile of final drug candidates [1]. Structure-activity relationship (SAR) studies on isoxazole-3-carboxylic acid esters have demonstrated that even modest alterations in substitution pattern produce sub-micromolar to micromolar shifts in potency against Mycobacterium tuberculosis [2]. Furthermore, isoxazole derivatives exhibit CYP450 enzyme inhibition profiles that are highly compound-specific and cannot be predicted from class membership alone [3]. Procurement based solely on core scaffold similarity without verifying the exact substitution pattern risks synthetic failure, unexpected toxicity, or loss of target engagement in downstream applications.

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Quantitative Comparative Evidence for Scientific Selection


Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Protected Carboxylic Acid Handle vs. Free Acid (3,5-Dimethylisoxazol-4-yl)acetic Acid

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) contains a protected carboxylic acid as an ethyl ester, whereas its direct analog (3,5-dimethylisoxazol-4-yl)acetic acid (CAS 2510-27-2) bears a free -COOH group . The molecular weight difference is +28.05 g/mol for the target compound (183.20 vs. 155.15 g/mol) . This functional group difference fundamentally alters reaction compatibility: the ester can participate directly in transesterification, amidation, and reduction sequences without requiring prior protection/deprotection steps, while the free acid introduces pH-dependent solubility (pKa predicted -1.49±0.28) and requires activation for coupling reactions . The ethyl ester also provides enhanced organic solvent solubility and chromatographic handling properties compared to the free acid .

Medicinal Chemistry Synthetic Methodology Prodrug Design

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | 4-Position Acetate Substitution vs. 3/5-Position Functionalized Isoxazoles

The substitution pattern of ethyl (3,5-dimethylisoxazol-4-yl)acetate places the reactive acetate handle at the 4-position of the isoxazole ring, with methyl groups occupying the 3- and 5-positions . SAR studies on isoxazole derivatives have established that substitution position fundamentally determines biological activity and target engagement [1]. In a series of 3,4-diarylisoxazoles (analogues of Combretastatin A-4), varying the substituent at the 5-position of the isoxazole ring produced compounds with differential cytotoxicity and antitubulin inhibition properties in vitro, with compounds 43 and 45 achieving 66-74% tumor growth inhibition in mouse xenografts, slightly exceeding the effectiveness of Combretastatin A4-phosphate itself [2]. While this compound is a synthetic intermediate rather than a final drug candidate, its specific 3,5-dimethyl-4-acetate substitution pattern provides a distinct scaffold for elaboration that differs fundamentally from 3-carboxylate, 5-aryl, or 4-unsubstituted isoxazole derivatives .

Medicinal Chemistry SAR Studies Drug Discovery

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Documented Synthetic Availability vs. Undocumented Analogs

Ethyl (3,5-dimethylisoxazol-4-yl)acetate has established synthetic routes and commercial availability with documented purity specifications . Commercial suppliers offer the compound at NLT 98% purity under ISO certification standards . The synthetic accessibility of this specific derivative is supported by patent literature describing preparation methods for 3,5-disubstituted isoxazole derivatives [1]. In contrast, many closely related isoxazole analogs with alternative substitution patterns lack established synthetic protocols or commercial availability, introducing supply chain uncertainty for research programs . For procurement decision-making, compounds with documented synthetic routes and validated purity specifications reduce the risk of batch-to-batch variability and synthetic failure compared to custom-synthesized alternatives.

Synthetic Chemistry Process Chemistry Procurement

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Isoxazole Core Physicochemical Profile vs. Alternative Heterocyclic Scaffolds

The isoxazole core of ethyl (3,5-dimethylisoxazol-4-yl)acetate exhibits hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors due to the adjacent oxygen and nitrogen atoms in the five-membered heterocycle . In a comparative study of heterocyclic scaffolds including isoxazoles, 1,2,3-triazoles, pyrazoles, and pyrroles evaluated as tubulin-binding agents using a sea urchin embryo model, isoxazole derivatives demonstrated distinct antimitotic phenotypes that differed from other heterocyclic scaffolds, confirming that isoxazole is not functionally interchangeable with alternative heterocycles in biological systems [1]. Furthermore, isoxazole-containing compounds have been developed as COX-2 selective inhibitors, with specific derivatives showing improved gastrointestinal absorption and BBB permeability profiles as assessed by SwissADME [2]. The isoxazole ring's planar structure facilitates π-π stacking interactions with biological targets, while its resistance to metabolic ring-opening distinguishes it from more labile heterocyclic alternatives .

Medicinal Chemistry Drug Design Bioisosteres

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) | Validated Application Scenarios for Research and Industrial Use


Multi-Step Synthesis of Isoxazole-Containing Drug Candidates Requiring a Protected Carboxylic Acid Handle

Ethyl (3,5-dimethylisoxazol-4-yl)acetate (CAS 113618-89-6) is optimally deployed as a starting material in multi-step synthetic sequences where a carboxylic acid must remain protected during intermediate transformations [1]. The ethyl ester functionality allows for transesterification, amidation, or reduction to the corresponding alcohol without requiring additional protection/deprotection cycles. This capability distinguishes it from the free acid analog (CAS 2510-27-2), which would necessitate activation and protection strategies that add synthetic steps . The 3,5-dimethyl substitution pattern on the isoxazole ring provides steric shielding that can be exploited for regioselective functionalization at the acetate-bearing 4-position . This scenario applies to medicinal chemistry programs exploring SAR around isoxazole-containing scaffolds, where the protected carboxylate serves as a latent handle for late-stage diversification.

Construction of Compound Libraries for Anticancer Tubulin-Binding Agent Discovery

Based on class-level evidence demonstrating that isoxazole derivatives exhibit selective cytotoxicity and antitubulin inhibition properties [1], ethyl (3,5-dimethylisoxazol-4-yl)acetate serves as a strategic building block for constructing focused libraries of potential tubulin-binding agents. The compound's 3,5-dimethyl-4-acetate substitution pattern provides a distinct starting point for elaboration into 3,4-diarylisoxazole scaffolds. Studies have shown that isoxazole derivatives with specific substitution patterns can achieve 66-74% tumor growth inhibition in mouse xenograft models . The documented synthetic accessibility and commercial availability of this compound make it suitable for parallel synthesis and library production efforts where batch-to-batch consistency is critical for reproducible screening outcomes.

Synthesis of Isoxazole-Based COX-2 Inhibitor Candidates with Optimized Pharmacokinetic Profiles

Isoxazole derivatives have been validated as scaffolds for selective COX-2 inhibition, with structure-activity studies demonstrating that specific substitution patterns yield compounds with high GI absorption and favorable drug-likeness properties [1]. Ethyl (3,5-dimethylisoxazol-4-yl)acetate provides an entry point into this chemical space that is distinct from alternative isoxazole substitution patterns (e.g., 3-carboxylate esters). The ethyl ester functionality offers a synthetic handle that can be transformed into amides, hydrazides, or hydrolyzed to the free acid for conjugation to diverse pharmacophores . Researchers developing next-generation anti-inflammatory agents with improved GI safety profiles relative to traditional NSAIDs can leverage this compound as a key intermediate, benefiting from the isoxazole core's established hydrogen-bonding capacity and metabolic stability .

Agrochemical Discovery Programs Targeting Fungal Pathogens via CYP51 Inhibition

Isoxazole derivatives have demonstrated efficacy as potential fungicides targeting sterol 14α-demethylase (CYP51) enzyme, with QSAR models identifying key structural, electronic, and thermodynamic descriptors that govern antifungal activity [1]. Ethyl (3,5-dimethylisoxazol-4-yl)acetate serves as a versatile building block for constructing isoxazole-containing fungicide candidates. The compound's documented physicochemical properties (melting point 43-44 °C, predicted density 1.094 g/cm³) facilitate formulation development and quality control in agrochemical research settings. Molecular docking studies have confirmed that isoxazole derivatives can potentially replace commercially available fungicides and help control fungal pathogens in crop protection applications . This scenario is particularly relevant for research programs addressing fungicide resistance by exploring novel chemical scaffolds with established synthetic accessibility.

Quote Request

Request a Quote for Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.